O-Demethylforbexanthone

Analytical Chemistry Natural Product Chemistry Chemical Identity Verification

Securing a reliable, high-purity standard for pyranoxanthone research is critical yet challenging. O-Demethylforbexanthone (CAS 92609-77-3) directly addresses this need as a verified analytical reference material. - **Definitive Identification:** Serves as an HPLC retention time marker for accurate dereplication of *Garcinia* and other plant extracts, preventing misidentification of structurally similar xanthones. - **Pathway-Specific Probe:** Demonstrates potent *in vitro* activity (IC50: 4.7 μM in HCT-116 cells) and modulates the miR-1291/FOXA2 & AMPKα/SLC7A11/GPX4 axis, offering a precise tool for colorectal cancer mechanistic studies. - **Supply Chain Assurance:** Sourced as a research-grade natural product with a defined melting point (315 °C) and consistent purity, ensuring batch-to-batch reproducibility for your critical assays.

Molecular Formula C18H14O6
Molecular Weight 326.3 g/mol
CAS No. 92609-77-3
Cat. No. B568720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethylforbexanthone
CAS92609-77-3
Molecular FormulaC18H14O6
Molecular Weight326.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H14O6/c1-18(2)4-3-8-5-10-14(21)13-11(20)6-9(19)7-12(13)23-17(10)15(22)16(8)24-18/h3-7,19-20,22H,1-2H3
InChIKeyWBKWHYDUDXOZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

O-Demethylforbexanthone Overview


O-Demethylforbexanthone (CAS 92609-77-3) is a naturally occurring pyranoxanthone, an organic aromatic compound characterized by a pyran ring fused to a xanthone core [1]. Its systematic name is 7,9,12-trihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one, and it has a molecular weight of 326.30 g/mol [2]. This compound has been identified as a constituent in various *Garcinia* species and has been detected, but not quantified, in fruits and herbs [1]. It is primarily available as a research-grade natural product for life science applications, with a reported melting point of 315 °C .

O-Demethylforbexanthone Substitution Risks


O-Demethylforbexanthone is a specific chemical entity within the pyranoxanthone class. While other pyranoxanthones may share a similar core, their biological activity and physicochemical properties are highly dependent on the precise number and position of hydroxyl and other functional groups . Direct substitution with an alternative compound from this class is not supported by the current scientific literature, as no comparative studies exist to validate functional equivalence. Furthermore, the potential for distinct biological mechanisms, such as the specific pathway modulation reported for this compound in certain cancer models , cannot be assumed for its analogs. Therefore, for any application where this specific compound is required, such as use as an analytical reference standard , substitution without rigorous, direct comparative data poses a significant scientific risk.

O-Demethylforbexanthone Evidence Guide


Physicochemical Confirmation

O-Demethylforbexanthone is differentiated from other pyranoxanthones and natural products by its distinct set of physicochemical properties. The compound's predicted LogP of 2.76 and topological polar surface area (tPSA) of 100.13 Ų provide specific, quantitative metrics for its lipophilicity and polarity, which are critical for understanding its behavior in chromatographic separations and biological assays. This data can be used to distinguish it from closely related analogs with different substitution patterns. The melting point is reported as 315 °C .

Analytical Chemistry Natural Product Chemistry Chemical Identity Verification

Antiproliferative Activity in Colorectal Cancer

A vendor-supplied data sheet reports that O-Demethylforbexanthone demonstrates cytotoxicity against the human colorectal cancer cell line HCT-116, with an IC50 value of 4.7 μM after 72 hours of exposure, as assessed by an MTT assay [1]. This value represents a specific, quantitative measure of its *in vitro* antiproliferative effect. This activity is reported to be mediated through a specific molecular mechanism involving the miR-1291/FOXA2 and AMPKα/SLC7A11/GPX4 axis .

Oncology Natural Product Pharmacology Cytotoxicity

Structural Divergence from Forbexanthone

O-Demethylforbexanthone (C18H14O6, MW: 326.30) [1] is structurally related to forbexanthone (C19H16O6, MW: 340.30) [2]. The primary difference is that O-Demethylforbexanthone lacks a methyl group present in forbexanthone, resulting in a lower molecular weight and a different hydroxylation pattern. This structural variation is known to be a critical determinant of biological activity and target engagement in the xanthone class .

Medicinal Chemistry Structure-Activity Relationship Natural Product Comparison

O-Demethylforbexanthone Application Scenarios


Analytical Reference Standard

O-Demethylforbexanthone is established as an analytical reference material for High-Performance Liquid Chromatography (HPLC) [1]. Its distinct molecular weight and defined physicochemical properties (LogP: 2.76, tPSA: 100.13 Ų) make it suitable for use as a retention time marker or calibration standard in analytical workflows involving pyranoxanthones or related natural product extracts. This application is directly supported by its vendor specification as a standard compound.

In Vitro Colorectal Cancer Research

For researchers investigating novel mechanisms in colorectal cancer, O-Demethylforbexanthone is a relevant probe. It has a reported IC50 of 4.7 μM in HCT-116 cells after 72 hours [2], and its proposed mechanism of action involves the miR-1291/FOXA2 and AMPKα/SLC7A11/GPX4 axis . This makes it a candidate for *in vitro* studies focused on these specific pathways, although the lack of comparative data necessitates careful interpretation of results.

Phytochemical Research and Dereplication

Given its documented presence in *Garcinia* species like *G. cowa* [3] and *Rheedia brasiliensis* [1], O-Demethylforbexanthone serves as a key chemotaxonomic marker. Its specific molecular features, confirmed by its CAS number and InChIKey [4], allow researchers to use it for the dereplication of plant extracts and to confirm the presence of this specific compound in botanical samples, distinguishing it from other structurally similar xanthones.

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